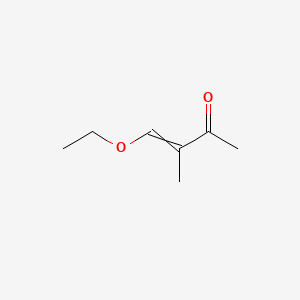
4,6-Dibenzyl-m-cresol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibenzyl-m-cresol is an organic compound with the molecular formula C21H20O. It is a derivative of m-cresol, which is also known as 3-methylphenol. This compound is characterized by the presence of two benzyl groups attached to the 4th and 6th positions of the m-cresol ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibenzyl-m-cresol typically involves the alkylation of m-cresol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
m-Cresol+2Benzyl ChlorideNaOH, Refluxthis compound+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous addition of m-cresol and benzyl chloride to a reactor containing a base, followed by separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dibenzyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dibenzyl-m-cresol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of 4,6-Dibenzyl-m-cresol involves its interaction with cellular membranes and enzymes. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It can also inhibit specific enzymes involved in metabolic pathways, thereby exerting its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
m-Cresol (3-Methylphenol): The parent compound of 4,6-Dibenzyl-m-cresol.
o-Cresol (2-Methylphenol): An isomer of m-cresol with the methyl group at the 2nd position.
p-Cresol (4-Methylphenol): An isomer of m-cresol with the methyl group at the 4th position.
Comparison: this compound is unique due to the presence of two benzyl groups, which enhance its chemical reactivity and potential applications compared to its isomers. The additional benzyl groups also contribute to its increased molecular weight and altered physical properties.
Eigenschaften
CAS-Nummer |
30091-01-1 |
|---|---|
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2,4-dibenzyl-5-methylphenol |
InChI |
InChI=1S/C21H20O/c1-16-12-21(22)20(14-18-10-6-3-7-11-18)15-19(16)13-17-8-4-2-5-9-17/h2-12,15,22H,13-14H2,1H3 |
InChI-Schlüssel |
DSGBRCTVPMDCGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)


![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)

![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)






![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

